![molecular formula C5H9F3O B031880 5,5,5-Trifluoropentan-1-ol CAS No. 352-61-4](/img/structure/B31880.png)
5,5,5-Trifluoropentan-1-ol
Overview
Description
5,5,5-Trifluoropentan-1-ol is a chemical compound with the molecular formula C5H9F3O and a molecular weight of 142.12 . It is used to prepare sulfonamide compounds as TRPM8 receptor modulators, which are useful in the treatment of diseases .
Molecular Structure Analysis
The molecular structure of 5,5,5-Trifluoropentan-1-ol is represented by the InChI code: 1S/C5H9F3O/c6-5(7,8)3-1-2-4-9/h9H,1-4H2 . This indicates that the molecule consists of a pentanol backbone with three fluorine atoms attached to the fifth carbon atom.Physical And Chemical Properties Analysis
5,5,5-Trifluoropentan-1-ol is a clear, colorless liquid . It has a predicted density of 1.137±0.06 g/cm3 and a boiling point of 147.75 °C . The compound is stable under normal temperatures and pressures.Scientific Research Applications
TRPM8 Receptor Modulators
It has been used to prepare sulfonamide compounds as TRPM8 receptor modulators, which are useful in the treatment of diseases . TRPM8 receptors are involved in various physiological processes, including pain perception and thermoregulation.
Safety And Hazards
5,5,5-Trifluoropentan-1-ol is classified as an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it is recommended to avoid letting the chemical enter drains and to collect and arrange for appropriate disposal .
properties
IUPAC Name |
5,5,5-trifluoropentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c6-5(7,8)3-1-2-4-9/h9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHMIKSCDKSJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377829 | |
Record name | 5,5,5-trifluoropentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,5-Trifluoropentan-1-ol | |
CAS RN |
352-61-4 | |
Record name | 5,5,5-trifluoropentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5,5-trifluoropentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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